3-amino-N-(4-bromophenyl)benzene-1-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Amino-N-(4-bromophenyl)benzene-1-sulfonamide is a chemical compound characterized by its unique molecular structure, which includes an amino group, a bromophenyl group, and a sulfonamide group. This compound is part of the broader class of sulfonamides, which are known for their diverse biological and chemical properties.
Mechanism of Action
Target of Action
The primary target of 3-amino-N-(4-bromophenyl)benzene-1-sulfonamide, like other sulfonamides, is the enzyme dihydropteroate synthetase . This enzyme plays a crucial role in the production of folate, a vital component for bacterial DNA synthesis and cell division .
Mode of Action
The compound’s mode of action is based on its structural similarity to para-aminobenzoic acid (PABA), a substrate of the enzyme dihydropteroate synthetase . This similarity allows the compound to act as a competitive inhibitor, binding to the enzyme’s active site and preventing PABA from doing so . As a result, the production of folate is inhibited, which in turn disrupts bacterial DNA synthesis and cell division .
Biochemical Pathways
The inhibition of dihydropteroate synthetase by this compound affects the folate synthesis pathway . This disruption prevents the formation of dihydrofolate and tetrahydrofolate, essential cofactors in the synthesis of nucleic acids . The downstream effect is the inhibition of bacterial DNA growth and cell division or replication .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-amino-N-(4-bromophenyl)benzene-1-sulfonamide typically involves the following steps:
Bromination: The starting material, benzene-1-sulfonamide, undergoes bromination to introduce the bromophenyl group at the 4-position.
Amination: The brominated compound is then subjected to amination to introduce the amino group at the 3-position.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with stringent control over reaction conditions such as temperature, pressure, and the use of catalysts to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: 3-Amino-N-(4-bromophenyl)benzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form a nitro group.
Reduction: The nitro group can be reduced to an amine.
Substitution: The bromophenyl group can participate in substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Typical reducing agents include iron (Fe) and hydrogen (H2).
Substitution: Nucleophiles such as sodium hydroxide (NaOH) can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of 3-nitro-N-(4-bromophenyl)benzene-1-sulfonamide.
Reduction: Formation of this compound.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-Amino-N-(4-bromophenyl)benzene-1-sulfonamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It can be employed in the study of enzyme inhibition and protein interactions.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
4-Bromo-N-(3-aminophenyl)benzene-1-sulfonamide
3-Amino-N-(3-bromophenyl)benzene-1-sulfonamide
N-(4-bromophenyl)-3-(aminosulfonyl)benzamide
Uniqueness: 3-Amino-N-(4-bromophenyl)benzene-1-sulfonamide is unique due to its specific arrangement of functional groups, which influences its reactivity and biological activity compared to similar compounds.
This comprehensive overview provides a detailed understanding of this compound, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
3-amino-N-(4-bromophenyl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11BrN2O2S/c13-9-4-6-11(7-5-9)15-18(16,17)12-3-1-2-10(14)8-12/h1-8,15H,14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYTCICJMXGACNY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)S(=O)(=O)NC2=CC=C(C=C2)Br)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11BrN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>49.1 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID26724337 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.